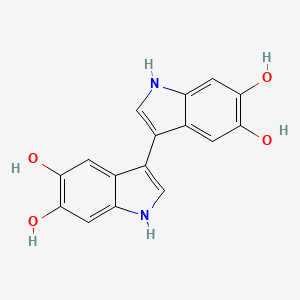
5,5',6,6'-Tetrahydroxy-3,3'-biindolyl
Übersicht
Beschreibung
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is a hydroxyindole compound characterized by the presence of four hydroxyl groups and a biindole structure. It is a naturally occurring compound found in the peel extract of red beetroot (Beta vulgaris) and is known for its potent antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl involves several steps. One of the synthetic routes includes the coupling of 5,6-dihydroxyindole with 5,6-dihydroxyindole-3-carbaldehyde under oxidative conditions. The reaction typically requires a strong oxidizing agent such as potassium ferricyanide in an alkaline medium .
Industrial Production Methods
Industrial production methods for 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl are not well-documented, likely due to its limited commercial demand. the compound can be synthesized in the laboratory using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the quinonoid structures back to the original hydroxyindole form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Hydroxyindole derivatives.
Substitution Products: Acylated or alkylated hydroxyindole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of hydroxyindoles and biindoles.
Biology: Investigated for its role as a plant metabolite and its antioxidant properties.
Medicine: Potential therapeutic applications due to its antioxidant activity, which may help in preventing oxidative stress-related diseases.
Industry: Limited industrial applications, primarily in research and development.
Wirkmechanismus
The antioxidant activity of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane: A structurally similar compound with additional methyl groups.
Betalains: Compounds found in beetroot, including vulgaxanthins and betanin, which also exhibit antioxidant properties.
Uniqueness
5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is unique due to its specific biindole structure and the presence of four hydroxyl groups, which contribute to its potent antioxidant activity. Its natural occurrence in beetroot peel extract and its role as a plant metabolite further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
3-(5,6-dihydroxy-1H-indol-3-yl)-1H-indole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-13-1-7-9(5-17-11(7)3-15(13)21)10-6-18-12-4-16(22)14(20)2-8(10)12/h1-6,17-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVKNUCMCSKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2C3=CNC4=CC(=C(C=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616171 | |
| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390401-91-9 | |
| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N2SZV94RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


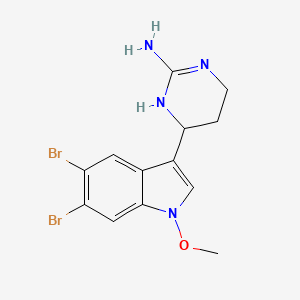
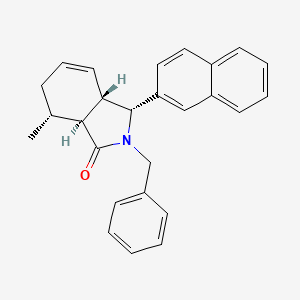
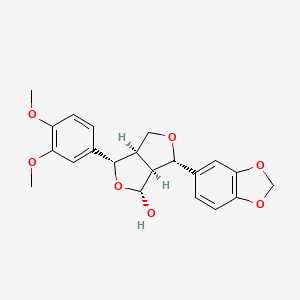
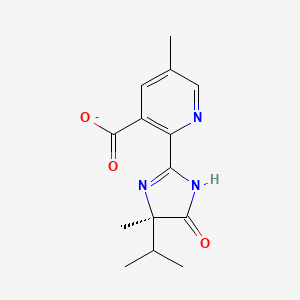
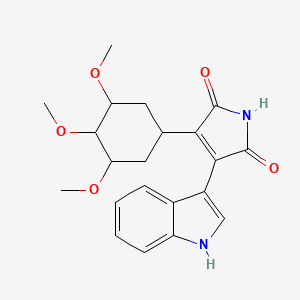
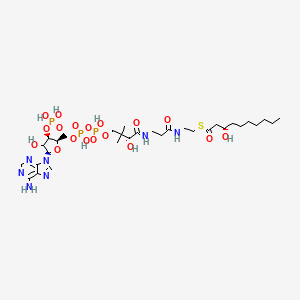
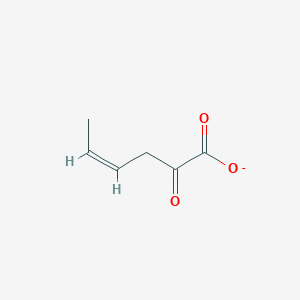
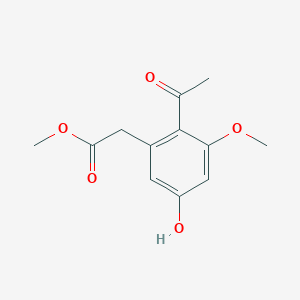
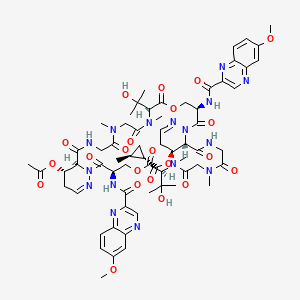
![[1-(2,1,3-Benzothiadiazol-5-ylmethyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B1256135.png)
![N-(2-methoxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256140.png)
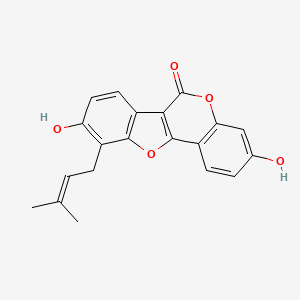
![4-[(1R)-1-phenoxyethyl]-5-[5-[(1R)-1-phenoxyethyl]-3-(phenylmethyl)-4-triazolyl]-1-(phenylmethyl)triazole](/img/structure/B1256143.png)

